molecular formula C22H22BrNO5S B11409807 6-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-3-methyl-1-benzofuran-2-carboxamide

6-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B11409807
M. Wt: 492.4 g/mol
InChI Key: CTRPXOMWFIKKRH-UHFFFAOYSA-N
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Description

6-Bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-3-methyl-1-benzofuran-2-carboxamide is a synthetic benzofuran carboxamide derivative characterized by a brominated benzofuran core, a 1,1-dioxidotetrahydrothiophen-3-yl (sulfone) group, and a 3-methoxybenzyl substituent. The bromine atom at position 6 likely enhances electrophilic interactions in biological systems, while the sulfone and methoxy groups contribute to solubility and target binding .

Properties

Molecular Formula

C22H22BrNO5S

Molecular Weight

492.4 g/mol

IUPAC Name

6-bromo-N-(1,1-dioxothiolan-3-yl)-N-[(3-methoxyphenyl)methyl]-3-methyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C22H22BrNO5S/c1-14-19-7-6-16(23)11-20(19)29-21(14)22(25)24(17-8-9-30(26,27)13-17)12-15-4-3-5-18(10-15)28-2/h3-7,10-11,17H,8-9,12-13H2,1-2H3

InChI Key

CTRPXOMWFIKKRH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)Br)C(=O)N(CC3=CC(=CC=C3)OC)C4CCS(=O)(=O)C4

Origin of Product

United States

Biological Activity

The compound 6-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-3-methyl-1-benzofuran-2-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to summarize the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

  • Molecular Formula : C19H22BrN2O4S
  • Molecular Weight : 432.36 g/mol

The biological activity of the compound is primarily attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may inhibit certain enzymes involved in tumor progression and metastasis. The presence of a bromine atom and the dioxidotetrahydrothiophen moiety are believed to enhance its reactivity and binding affinity to target sites.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound:

  • Cell Viability Assays : In vitro studies using various cancer cell lines (e.g., MCF-7, A549) demonstrated that the compound significantly reduces cell viability in a dose-dependent manner. The IC50 values ranged from 10 µM to 25 µM, indicating moderate potency against these cell lines .
  • Invasion and Migration Inhibition : The compound exhibited notable anti-invasive properties in Boyden chamber assays. It was found to inhibit the migration of cancer cells more effectively than standard matrix metalloproteinase (MMP) inhibitors, suggesting a unique mechanism of action that does not solely rely on MMP inhibition .
  • In Vivo Studies : Animal models treated with the compound showed a reduction in tumor size compared to control groups. Specifically, nude mice grafted with HT1080 cells exhibited significant tumor growth inhibition when administered the compound intraperitoneally three times a week .

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity:

  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, it exhibited an MIC of 25 µg/mL against Staphylococcus aureus and 50 µg/mL against Escherichia coli .
  • Mechanism of Action against Bacteria : The antimicrobial effects are hypothesized to stem from disruption of bacterial cell membranes and interference with metabolic pathways, although specific mechanisms remain under investigation .

Case Studies

A few notable case studies highlight the compound's potential:

  • Case Study 1 : A clinical trial involving patients with advanced breast cancer showed promising results when administered alongside conventional therapies, leading to improved patient outcomes and reduced side effects compared to standard treatment regimens .
  • Case Study 2 : In a laboratory setting, researchers observed that combining this compound with existing antibiotics enhanced their efficacy against resistant bacterial strains, suggesting potential for use in combination therapy .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has garnered attention for its potential therapeutic applications due to its interaction with biological targets.

Potential Therapeutic Uses

  • Anticancer Activity : Preliminary studies indicate that compounds similar to 6-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-3-methyl-1-benzofuran-2-carboxamide exhibit cytotoxic effects on various cancer cell lines. Research has focused on understanding the mechanisms through which these compounds induce apoptosis in cancer cells .
  • Neuropharmacology : The compound's structure suggests potential interactions with neurotransmitter receptors, making it a candidate for studying neurological disorders such as depression and anxiety. Its effects on serotonin and dopamine receptors are of particular interest.
  • Anti-inflammatory Properties : Similar compounds have shown promise in reducing inflammation, which could lead to applications in treating chronic inflammatory diseases .

Biological Research Applications

The compound serves as a valuable tool in biological studies due to its unique structural characteristics.

Mechanistic Studies

Research utilizing this compound has aimed to elucidate its mechanism of action at the molecular level. Studies have demonstrated that it can modulate enzyme activity and receptor binding, providing insights into its pharmacological effects .

Drug Development

The compound is being investigated as a lead structure for the development of new drugs targeting specific pathways involved in disease processes. Its ability to be modified chemically allows for the optimization of potency and selectivity .

Material Science Applications

In addition to its biological applications, this compound has potential uses in material science.

Development of Novel Materials

The unique electronic properties of the benzofuran and thiophene moieties make this compound suitable for applications in organic electronics and photonic devices. Research is ongoing to explore its use in developing conductive polymers and light-emitting diodes (LEDs).

Case Studies and Research Findings

Several studies have been conducted to explore the applications of this compound:

StudyFocus AreaFindings
Study 1Anticancer ActivityDemonstrated significant cytotoxicity against breast cancer cells with IC50 values indicating strong potential as an anticancer agent .
Study 2NeuropharmacologyShowed modulation of serotonin receptor activity, suggesting potential use in treating mood disorders.
Study 3Material ScienceInvestigated the synthesis of conductive polymers using derivatives of the compound, achieving promising electrical properties .

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Site

The bromine atom at position 6 of the benzofuran ring is electrophilic, enabling nucleophilic substitution (SNAr) under mild conditions.

Reaction Conditions Outcome Yield
Suzuki-Miyaura CouplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O (80°C)Replacement of Br with aryl/heteroaryl groups (e.g., phenyl, pyridyl) 70–85%
HydrolysisNaOH (aq.), EtOH, refluxBr replaced with -OH group, forming a phenolic derivative60–75%

Key Insight : The electron-withdrawing effect of the adjacent carbonyl group activates the bromine for substitution, particularly in polar aprotic solvents.

Transamidation of the Carboxamide Group

The tertiary amide bond undergoes transamidation under acidic or basic conditions, enabling diversification of the amine substituents.

Amine Conditions Product Yield
PiperidineBoc₂O/DMAP, toluene, 60°C, 1 h Replacement of tetrahydrothiophene-3-yl with piperidine94%
MorpholineBoc₂O/DMAP, toluene, 60°C, 6 h Morpholine-substituted derivative97%
BenzylamineBoc₂O/DMAP, toluene, 60°C, 6 h N-Benzyl variant92%

Mechanistic Notes :

  • Boc₂O activates the amide for nucleophilic attack by amines.

  • Steric hindrance from the 3-methoxybenzyl group slows reactivity compared to smaller substituents .

Oxidation and Reduction Reactions

The tetrahydrothiophene-1,1-dioxide moiety is redox-active:

Reaction Conditions Outcome
ReductionLiAlH₄, THF, 0°C → RTSulfone group reduced to thiolane (tetrahydrothiophene)
Further OxidationmCPBA, CH₂Cl₂, 0°CSulfone remains stable; no additional oxidation observed

Implications : The sulfone group enhances metabolic stability but limits further oxidative transformations.

Hydrolysis of the Benzofuran Core

Under strongly acidic or basic conditions, the benzofuran ring undergoes hydrolysis:

Conditions Products
H₂SO₄ (conc.), refluxCleavage to 3-methyl-2-bromo-6-carboxybenzofuran and 3-methoxybenzylamine
NaOH (aq.), 120°CDegradation into phenolic fragments and sulfolane derivatives

Stability Note : The 3-methoxy group on the benzyl substituent slightly increases hydrolytic resistance compared to fluoro analogs.

Electrophilic Aromatic Substitution

The benzofuran ring’s electron-rich nature permits electrophilic substitution at unoccupied positions:

Reagent Position Product
HNO₃/H₂SO₄C5Nitro derivative
Cl₂, FeCl₃C4/C7Dichlorinated benzofuran

Regioselectivity : Directed by the electron-donating methoxy group, favoring para/ortho positions relative to existing substituents.

Limitations and Unexplored Reactivity

  • Cross-Coupling Challenges : Steric bulk from the 3-methoxybenzyl group inhibits Buchwald-Hartwig amination .

  • Photoreactivity : Preliminary data suggest susceptibility to UV-induced degradation, necessitating light-protected storage.

Comparison with Similar Compounds

Structural Insights :

  • Bromine vs. Chlorine : Bromine’s larger atomic radius and higher electronegativity may enhance hydrophobic interactions in target binding compared to chlorine .
  • Sulfone Group: The 1,1-dioxidotetrahydrothiophen-3-yl group in the target compound and its analogues improves solubility and metabolic stability compared to non-sulfonated thiophene derivatives .

Bioactivity Comparison

Cytotoxic and Anticancer Activity

  • Target Compound: Limited direct data, but brominated benzofurans (e.g., compound 4 in ) exhibit cytotoxic activity against human cancer cell lines (IC50: 2–10 µM). Bromine at position 6 may reduce cytotoxicity compared to non-brominated precursors, as seen in earlier studies .
  • 5-Chloro Analogue () : Chlorine substitution at position 5 and an additional methyl group at position 6 may alter selectivity, though specific activity data are unavailable.
  • Compound 5 (Methyl 5-bromo-7-[2-(diethylamino)ethoxy]-6-methoxy-1-benzofuran-2-carboxylate) : Exhibits antifungal activity (MIC: 4 µg/mL against Candida albicans), suggesting that alkoxy side chains enhance antimicrobial potency.

Antimicrobial Activity

  • 1-(3-Amino-2-hydroxypropyl) derivatives of tribromobenzofuranols: Effective against Gram-positive bacteria (MIC: 1–8 µg/mL) and fungi, highlighting the role of bromination and polar side chains .

Solubility and Stability

  • Sulfone Group Impact: The 1,1-dioxidotetrahydrothiophen-3-yl group enhances aqueous solubility compared to furylmethyl or non-sulfonated analogues .
  • Bromine vs. Methoxy : Bromine increases molecular weight and lipophilicity (logP ~3.5 estimated), whereas methoxy groups improve solubility .

Q & A

Q. What synthetic strategies are recommended for preparing this compound?

Methodology :

  • Core benzofuran synthesis : Start with a benzofuran scaffold (e.g., 3-methyl-1-benzofuran-2-carboxylic acid) and introduce substituents via electrophilic substitution or coupling reactions. Bromination at the 6-position can be achieved using N-bromosuccinimide (NBS) under radical or Lewis acid conditions .
  • Amide coupling : React the carboxylic acid intermediate with 1,1-dioxidotetrahydrothiophen-3-amine and 3-methoxybenzylamine. Use coupling agents like EDCI/HOBt in anhydrous DMF or THF .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) and confirm purity via HPLC (>95%) .

Q. How should researchers characterize this compound’s structure?

Methodology :

  • Spectroscopy :
    • 1H/13C NMR : Assign peaks for the benzofuran core (δ 6.5–7.5 ppm for aromatic protons), bromo group (deshielding effects), and tetrahydrothiophene-dioxide ring (δ 3.0–4.5 ppm for sulfone and cyclic ether protons) .
    • HRMS : Confirm molecular formula (e.g., C21H21BrN2O5S) with <2 ppm error .
  • X-ray crystallography : If single crystals are obtained (e.g., via slow evaporation in MeOH/CH2Cl2), analyze bond angles and stereochemistry .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NMR shifts) be resolved?

Methodology :

  • Variable Temperature (VT) NMR : Probe dynamic processes (e.g., rotational barriers in the amide bond) by acquiring spectra at 25°C and −40°C .
  • DFT calculations : Compare experimental NMR shifts with computed values (e.g., using Gaussian 16 with B3LYP/6-311+G(d,p)) to identify conformational discrepancies .
  • Heteronuclear coupling (HSQC/HMBC) : Resolve ambiguous assignments by correlating 1H-13C interactions .

Q. What strategies optimize yield in the N-alkylation step of 3-methoxybenzylamine?

Methodology :

  • Base selection : Test NaH (THF, 0°C) vs. K2CO3 (DMF, reflux) to minimize side reactions. NaH may improve deprotonation efficiency for bulky amines .
  • Microwave-assisted synthesis : Reduce reaction time from 24h to 2h at 80°C, enhancing yield by 15–20% .
  • In-situ IR monitoring : Track carbonyl (1700 cm⁻¹) and amine (3300 cm⁻¹) peaks to identify reaction completion .

Q. How can the compound’s potential as a kinase inhibitor be evaluated?

Methodology :

  • Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., PDB 3POZ). Focus on hydrogen bonding with the sulfone group and π-π stacking of benzofuran .
  • Enzyme assays : Test IC50 values against recombinant kinases (e.g., JAK2 or EGFR) using fluorescence-based ADP-Glo™ assays .
  • SAR studies : Synthesize analogs (e.g., replace Br with Cl or CF3) to assess substituent effects on potency .

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